molecular formula C18H34Cl2O2 B1217845 9,10-Dichlorostearic acid CAS No. 5829-48-1

9,10-Dichlorostearic acid

Cat. No.: B1217845
CAS No.: 5829-48-1
M. Wt: 353.4 g/mol
InChI Key: IOVDLGFDMIRNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

9,10-Dichlorostearic acid can be synthesized through the chlorination of octadecanoic acid. The process involves the addition of chlorine atoms to the double bonds of octadecanoic acid under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas (Cl2) and a catalyst to facilitate the addition of chlorine atoms to the carbon chain .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of specialized equipment to handle chlorine gas and control the reaction temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

9,10-Dichlorostearic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9,10-Dichlorostearic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other chlorinated fatty acids and derivatives.

    Biology: The compound is studied for its effects on biological systems, including its interactions with enzymes and cellular membranes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating metabolic pathways.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals

Mechanism of Action

The mechanism of action of 9,10-Dichlorostearic acid involves its interaction with biological molecules. The compound can integrate into cellular membranes, affecting membrane fluidity and function. It may also interact with enzymes, altering their activity and influencing metabolic pathways. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    9,10-Dichlorohexadecanoic acid: A chlorinated fatty acid with a shorter carbon chain.

    9,10,12,13-Tetrachlorooctadecanoic acid: A derivative with additional chlorine atoms.

    Stearic acid (octadecanoic acid): The non-chlorinated parent compound.

Uniqueness

9,10-Dichlorostearic acid is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical and physical properties.

Properties

CAS No.

5829-48-1

Molecular Formula

C18H34Cl2O2

Molecular Weight

353.4 g/mol

IUPAC Name

9,10-dichlorooctadecanoic acid

InChI

InChI=1S/C18H34Cl2O2/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17H,2-15H2,1H3,(H,21,22)

InChI Key

IOVDLGFDMIRNLE-UHFFFAOYSA-N

SMILES

CCCCCCCCC(C(CCCCCCCC(=O)O)Cl)Cl

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)O)Cl)Cl

5829-48-1

Synonyms

9,10-dichlorostearic acid
diCl stearic acid
threo-9,10-dichlorostearic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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